

# No Publicly Available In Vitro Assay Protocol for J-1149

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | J-1149    |           |
| Cat. No.:            | B12362954 | Get Quote |

Following a comprehensive search of scientific literature and public databases, no specific in vitro assay protocol for a compound designated "**J-1149**" has been identified. The queried term does not correspond to a publicly recognized chemical entity or biological agent with established experimental procedures.

The search results did yield information on two distinct areas that may be tangentially related, but do not provide a protocol for "**J-1149**":

- GSK221149A: This compound is identified as a potent and selective oxytocin antagonist.[1]
   Research on this molecule focuses on its ability to inhibit oxytocin-induced biological responses, such as uterine contractions.[1]
- JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical signaling
  cascade involved in cellular responses to stress, inflammation, and apoptosis.[2][3][4] The
  pathway involves a series of protein kinases that regulate gene expression and various
  cellular processes.[2][5]

It is possible that "**J-1149**" is an internal, proprietary name for a compound not yet disclosed in public forums, or the query may contain a typographical error. Without further clarifying information on the nature of "**J-1149**" and its biological target, a detailed and accurate in vitro assay protocol cannot be provided.

Researchers, scientists, and drug development professionals seeking to perform in vitro assays are advised to consult internal documentation, contact the original source of the "J-1149"



designation, or perform a new literature search with the correct compound name or target pathway.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The discovery of GSK221149A: a potent and selective oxytocin antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paulogentil.com [paulogentil.com]
- 4. The JNK signal transduction pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- To cite this document: BenchChem. [No Publicly Available In Vitro Assay Protocol for J-1149]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362954#j-1149-in-vitro-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com